Todralazine

Übersicht

Beschreibung

Todralazine is an antihypertensive agent belonging to the hydrazinophthalazine group. It is known for its ability to lower blood pressure by acting on both central and peripheral systems. This compound has some central nervous system depressant effects and is used primarily for its cardiovascular benefits .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Todralazin kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, an denen Hydrazin und Phthalazinderivate beteiligt sind. Die typische Syntheseroute beinhaltet die Reaktion von Phthalazin mit Hydrazinhydrat unter kontrollierten Bedingungen, um die Hydrazinophthalazinstruktur zu bilden .

Industrielle Produktionsmethoden: Die industrielle Produktion von Todralazin beinhaltet die großtechnische Synthese unter Verwendung ähnlicher chemischer Reaktionen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess umfasst Schritte wie Reinigung, Kristallisation und Trocknung, um das Endprodukt in reiner Form zu erhalten .

Arten von Reaktionen:

Oxidation: Todralazin kann Oxidationsreaktionen eingehen, insbesondere in Gegenwart starker Oxidationsmittel.

Reduktion: Es kann auch unter bestimmten Bedingungen reduziert werden, was zur Bildung verschiedener Hydrazinderivate führt.

Substitution: Todralazin kann an Substitutionsreaktionen teilnehmen, bei denen eine seiner funktionellen Gruppen durch eine andere Gruppe ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Alkylierungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Hydrazin- und Phthalazinderivate, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Hematopoietic Stem Cell Expansion

Todralazine has been identified as a potential agent for expanding hematopoietic stem cells (HSCs). Research conducted on zebrafish embryos demonstrated that treatment with this compound significantly increased erythropoiesis in both wild-type and anemic specimens. Specifically, a concentration of 5 μM this compound resulted in a 2.33-fold increase in erythropoiesis in wild-type embryos and a 1.44-fold increase in anemic embryos compared to controls . This effect was attributed to the enhanced expression of key erythroid progenitor genes, indicating its role as a modulator of HSC expansion.

Case Study: Zebrafish Model

- Objective : To evaluate the impact of this compound on HSC expansion and survival following radiation exposure.

- Method : Zebrafish embryos were treated with 5 μM this compound prior to exposure to 20 Gy gamma radiation.

- Results : The treatment led to improved survival rates (80% over six days) and reduced organ toxicity, showcasing its protective effects against radiation-induced damage .

Antimutagenic Properties

This compound has demonstrated antimutagenic effects in various studies. In vitro experiments indicated that it reduced the levels of free radicals generated by human granulocytes exposed to mutagens such as benzo[a]pyrene and mitomycin C. These findings suggest that this compound can inhibit mutagenesis and potentially carcinogenesis, making it a candidate for further research in cancer prevention .

Case Study: Genotoxicity Testing

- Objective : To assess the antimutagenic effects of this compound using human lymphocyte cultures.

- Method : Several short-term genotoxicity tests were employed, including the thioguanine resistance test and the cytokinesis-blocked micronucleus assay.

- Results : this compound significantly decreased mutagenic activity, highlighting its potential as an antimutagen .

Radioprotection Mechanism

The radioprotective properties of this compound are attributed to its ability to scavenge free radicals and mitigate oxidative stress. The compound was shown to lower hydroxyl radical levels in zebrafish embryos subjected to gamma radiation, indicating its role as an antioxidant .

Electrochemical Applications

Recent studies have explored the electrochemical properties of this compound, which can facilitate its detection and quantification in various samples. The electrochemical reduction and adsorption characteristics allow for the development of sensitive analytical methods, enhancing its application in biochemical assays .

Summary Table of Applications

Wirkmechanismus

Todralazine exerts its effects by acting as a β2-adrenergic receptor antagonist. It causes vasodilation by relaxing the smooth muscles of blood vessels, leading to a decrease in blood pressure. The compound also has antioxidant and free radical scavenging activities, which contribute to its protective effects against oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Hydralazine: Another antihypertensive agent with a similar mechanism of action but different pharmacokinetic properties.

Metoprolol: A beta-blocker that also lowers blood pressure but through a different pathway.

Propranolol: Another beta-blocker with broader applications in treating cardiovascular conditions.

Uniqueness of Todralazine: this compound is unique in its dual action on both central and peripheral systems, providing a comprehensive approach to managing hypertension. Its additional antioxidant properties make it a valuable compound in protecting against oxidative stress and radiation-induced damage .

Biologische Aktivität

Todralazine, a derivative of hydralazine, is primarily recognized for its antihypertensive properties. However, recent research has unveiled several intriguing aspects of its biological activity, particularly in the realms of antimutagenicity, hematopoietic stem cell (HSC) modulation, and potential hepatotoxicity. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activities.

Antimutagenic Properties

This compound has demonstrated significant antimutagenic effects in various experimental models. A study published in Mutagenesis evaluated its impact on human lymphocyte cultures exposed to standard mutagens such as benzo[a]pyrene and mitomycin C. The findings revealed that this compound significantly reduced the mutagenic effects observed in three genotoxicity tests:

- Thioguanine resistance test

- Cytokinesis-blocked micronucleus assay

- Sister chromatid exchange test

These results suggest that this compound can lower free radical levels generated in the presence of mutagens, indicating its potential as an effective antimutagen in vitro and warranting further investigation into its mechanisms against mutagenesis and carcinogenesis .

Hematopoietic Stem Cell Expansion

Recent studies have also explored this compound's role in hematopoietic stem cell (HSC) expansion . Research conducted on zebrafish embryos revealed that this compound treatment (5 μM) significantly increased erythropoiesis in caudal hematopoietic tissue (CHT), enhancing the number of erythroid progenitors and the expression of specific genes associated with HSCs. Notably, the expression levels of HSC marker genes such as runx1 and cMyb were elevated by 3.3-fold and 1.41-fold, respectively, following this compound treatment .

Moreover, when zebrafish embryos were exposed to gamma radiation, this compound provided substantial protection against radiation-induced toxicity and apoptosis, resulting in an 80% survival advantage over six days . This protective effect is attributed to its antioxidant properties and free radical scavenging capabilities.

Hepatotoxicity Concerns

Despite its beneficial effects, this compound has been implicated in cases of hepatotoxicity . A report highlighted seven instances of hepatic failure associated with this compound use, raising concerns about its safety profile . This aspect necessitates careful consideration when evaluating the compound's therapeutic applications.

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Eigenschaften

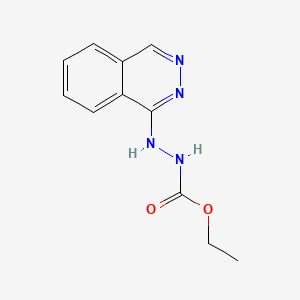

IUPAC Name |

ethyl N-(phthalazin-1-ylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-2-17-11(16)15-14-10-9-6-4-3-5-8(9)7-12-13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZDBVOTUVNQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC1=NN=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045048 | |

| Record name | Todralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14679-73-3 | |

| Record name | Todralazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14679-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Todralazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014679733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Todralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TODRALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WEN3K83YKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.